![molecular formula C19H15F4NO4 B2931309 8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 328020-02-6](/img/structure/B2931309.png)
8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
This compound is a rare and unique chemical with the linear formula C19H18FNO4 . It has a molecular weight of 343.358 . Sigma-Aldrich provides this product to early discovery researchers .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a dimethylamino group, a fluorophenoxy group, a hydroxy group, and a trifluoromethyl group . The exact arrangement of these groups contributes to the unique properties of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates is a significant area of study .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic routes and chemical reactions involving similar compounds have been extensively studied. For example, Pimenova et al. (2003) detailed the synthesis of related compounds through reactions involving pentafluoroacetophenone and dimethyl oxalate, leading to the formation of various chromene derivatives with potential application in materials science and as intermediates in organic synthesis (Pimenova, Goun, Krasnych, & Miles, 2003).
Fluorescence Applications
Uchiyama et al. (2006) explored the fluorescence properties of a chromenone derivative, revealing its potential as a fluorogenic sensor based on its environment-sensitive emission properties. Such compounds exhibit negligible fluorescence in aprotic solvents while strongly fluorescing in protic solvents, indicating their utility in developing new fluorogenic sensors (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Metal Ion Detection
Hong et al. (2012) designed fluoroionophores based on diamine-salicylaldehyde derivatives, demonstrating the spectral diversity of these compounds when interacting with various metal cations. This research showcases the potential of such compounds in the selective detection of metal ions like Zn+2 in both organic and semi-aqueous solutions, underscoring their application in environmental monitoring and bioimaging (Hong, Lin, Hsieh, & Chang, 2012).
Cytotoxic Activity and Drug Development
Mahdavi et al. (2011) synthesized chromene derivatives and evaluated their cytotoxic activities against human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment. The synthesis involved condensation reactions of phenols with trifluoromethylbenzaldehydes, yielding compounds with significant activity against various cancer cell lines (Mahdavi, Asadipour, Rajabalian, Vosooghi, Firoozpour, Nakhjiri, Shafiee, & Foroumadi, 2011).
Safety and Hazards
Future Directions
The future directions of research on this compound could involve exploring its potential applications in various fields, given the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials . Further studies could also focus on understanding its synthesis, chemical reactions, and mechanism of action in more detail.
properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO4/c1-24(2)9-11-13(25)8-7-10-15(26)17(18(19(21,22)23)28-16(10)11)27-14-6-4-3-5-12(14)20/h3-8,25H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBZGCPBHXBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one |
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